![molecular formula C17H16F3NO B14178986 2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol CAS No. 919113-96-5](/img/structure/B14178986.png)
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol is an organic compound that features a phenol group and a trifluoromethyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl-substituted phenyl groups, used as an organocatalyst.
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Another compound with a trifluoromethyl-substituted phenyl group, used in medicinal chemistry.
Uniqueness
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol is unique due to its specific structural features, including the phenol group and the but-3-en-1-yl chain
Eigenschaften
CAS-Nummer |
919113-96-5 |
|---|---|
Molekularformel |
C17H16F3NO |
Molekulargewicht |
307.31 g/mol |
IUPAC-Name |
2-[1-[4-(trifluoromethyl)phenyl]but-3-enylamino]phenol |
InChI |
InChI=1S/C17H16F3NO/c1-2-5-14(21-15-6-3-4-7-16(15)22)12-8-10-13(11-9-12)17(18,19)20/h2-4,6-11,14,21-22H,1,5H2 |
InChI-Schlüssel |
NLZPMQAJYOIKPU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1=CC=C(C=C1)C(F)(F)F)NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


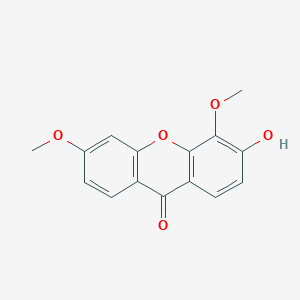
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)

![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
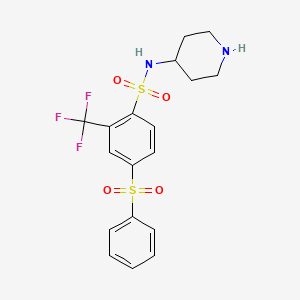
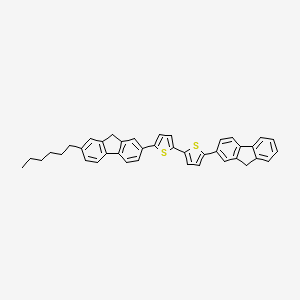
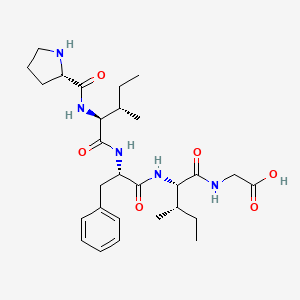

![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
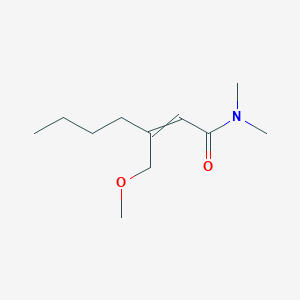

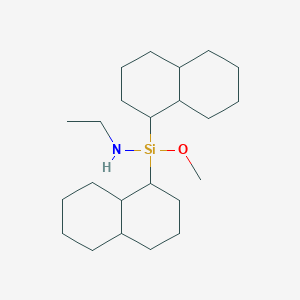

![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)
